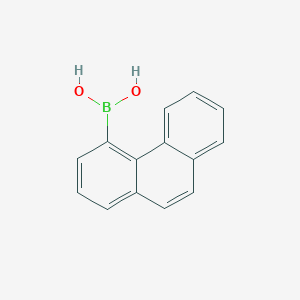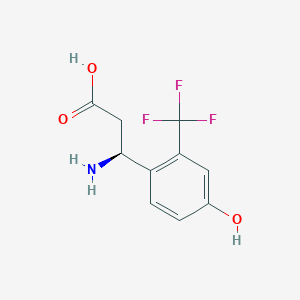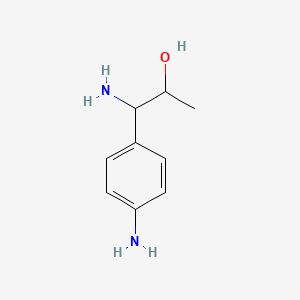
(S)-2-(1-Aminobutyl)-4-fluorophenol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a phenol group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-1-aminobutane.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
化学反应分析
Types of Reactions
(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
科学研究应用
(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
相似化合物的比较
Similar Compounds
®-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(1-AMINOBUTYL)-4-CHLOROPHENOLHCL: A similar compound with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
2-[(1S)-1-aminobutyl]-4-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3/t9-/m0/s1 |
InChI 键 |
XAMSKXQZFINEJE-VIFPVBQESA-N |
手性 SMILES |
CCC[C@@H](C1=C(C=CC(=C1)F)O)N |
规范 SMILES |
CCCC(C1=C(C=CC(=C1)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)


![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)








